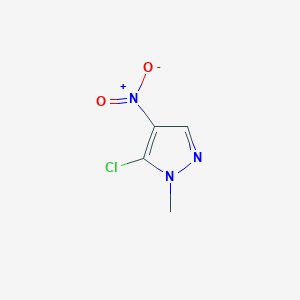

5-chloro-1-Methyl-4-nitro-1H-pyrazole

Übersicht

Beschreibung

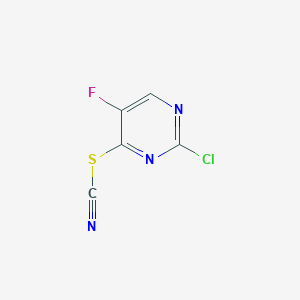

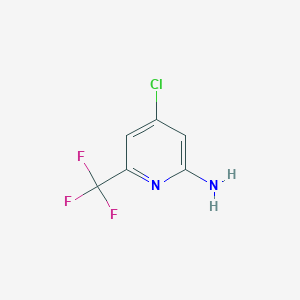

5-Chloro-1-Methyl-4-nitro-1H-pyrazole (CMP) is a nitro-heterocyclic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry. CMP has been used as a reagent for the synthesis of a variety of organic compounds, as a biochemical probe for the study of enzyme catalyzed reactions, and as a pharmaceutical agent for the treatment of several diseases. The structure of CMP consists of two fused five-membered rings, one of which is a pyrazole ring with a nitro group attached to the 5-position. This structure confers unique reactivity and biological activity to CMP.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Chemistry, specifically organic synthesis and medicinal chemistry .

Summary of the Application

Pyrazole derivatives, such as “5-chloro-1-Methyl-4-nitro-1H-pyrazole”, are versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Methods of Application or Experimental Procedures

The synthesis of pyrazole derivatives encompasses diverse methods for accessing the pyrazole moiety. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Summary of Results or Outcomes

The synthesis of pyrazole derivatives has been advanced by numerous scientists worldwide, showcasing collective efforts in advancing the methodologies and applications of pyrazole derivatives .

Use of 5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) in Agriculture

Specific Scientific Field

Agriculture, specifically citrus farming .

Summary of the Application

5-Chloro-3-methyl-4-nitro-1H-pyrazole (CMNP) is an abscission agent, standardized for the mechanical harvesting of late season ‘Valencia’ sweet oranges in Florida .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of CMNP to induce oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange was investigated .

Use of Imidazole Containing Compounds in Medicine

Specific Scientific Field

Summary of the Application

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application or Experimental Procedures

The synthesis of imidazole and their derived products has been made by glyoxal and ammonia .

Summary of Results or Outcomes

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Use of 5-Chloro-1-methyl-4-nitroimidazole in Medicine

Specific Scientific Field

Summary of the Application

5-chloro-1-methyl-4-nitroimidazole is a kind of important pharmaceutical intermediate, for example it is the key intermediate of synthetic azathioprine . Azathioprine has the purine antagonistic action, when being mainly used in heteroplastic transplantation, it suppresses immunological rejection . It is also widely used in active chronic hepatitis, rheumatoid arthritis, systemic lupus erythematosus in addition, autoimmune disorders such as autoimmune hemolytic anemia .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of 5-chloro-1-methyl-4-nitroimidazole as a key intermediate in the synthesis of azathioprine was highlighted .

Use of 5-Chloro-1-methyl-4-nitroimidazole in Radiosensitization

Specific Scientific Field

Summary of the Application

5-Chloro-1-methyl-4-nitroimidazole (CMNI) is used in the rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells by CMNI .

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures were not detailed in the source .

Summary of Results or Outcomes

The role of 5-Chloro-1-methyl-4-nitroimidazole in radiosensitization of mammalian cells was investigated .

Eigenschaften

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXLZEWCWNUVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70492670 | |

| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1-Methyl-4-nitro-1H-pyrazole | |

CAS RN |

42098-25-9 | |

| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)

![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)